molecular formula C15H12N4O B2503727 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1797711-56-8

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile

Cat. No. B2503727
CAS RN: 1797711-56-8
M. Wt: 264.288
InChI Key: OLBJZMURGVKQCF-UHFFFAOYSA-N
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Description

The compound “3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile” is a derivative of pyrido[4,3-d]pyrimidines . Pyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[4,3-d]pyrimidine moiety . The structure features of pyrido[4,3-d]pyrimidines have been studied extensively .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the synthetic methodologies employed . The mechanistic pathways of the reactions and the important biological applications are discussed .

Scientific Research Applications

Synthesis and Chemical Properties

One key area of research involving this compound is the development of synthetic methods for heterocyclic compounds, including pyrimidines, due to their broad spectrum of biological activities. Gavrilović et al. (2018) discussed the water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines into double bonds using green chemistry approaches, highlighting the environmental benefits of such methods (Gavrilović et al., 2018). Similarly, E. A. Bakhite et al. (2005) prepared 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating a route to tetrahydropyridothienopyrimidine derivatives, which are relevant to the study of compounds like 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile (Bakhite et al., 2005).

Biological Activities and Applications

The synthetic pathways and chemical transformations of pyrimidine derivatives have significant implications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. For instance, Dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives showcases potential applications in AIDS chemotherapy, emphasizing the role of pyrimidine scaffolds in drug design (Ajani et al., 2019). Another example is the investigation of 6-cyano-5,8-dihydropyrido[2,3-d]-pyrimidinones for their antifungal activities, although these specific derivatives did not exhibit significant effects, underscoring the need for ongoing research to explore the full potential of such compounds (Quiroga et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, related compounds have been reported to inhibit SMG-1, which can rescue the synthesis of mature proteins through two independent mechanisms .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological applications. The compound’s mechanism of action suggests potential for further study in the field of protein synthesis .

properties

IUPAC Name

3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJZMURGVKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile

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